

# Spectroscopic Analysis of 3-Fluoro-5-nitrobenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 3-Fluoro-5-nitrobenzaldehyde

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-Fluoro-5-nitrobenzaldehyde**, a key aromatic intermediate. The following sections detail the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While complete experimental spectra for this specific molecule are not readily available in public databases, the data presented herein are predicted based on established principles of spectroscopy and data from structurally similar compounds. This guide also includes detailed, generalized experimental protocols for obtaining such spectra.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **3-Fluoro-5-nitrobenzaldehyde** are presented below.

### Predicted $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum is expected to show signals corresponding to the aldehyde proton and the three aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and aldehyde groups, and the electronegativity of the fluorine atom.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Multiplicity	Integration	Assignment
~10.1	Singlet	1H	Aldehyde proton (CHO)
~8.6	Triplet (t)	1H	Aromatic Proton (H-2)
~8.4	Doublet of doublets (dd)	1H	Aromatic Proton (H-6)
~8.1	Doublet of doublets (dd)	1H	Aromatic Proton (H-4)

## Predicted $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum will provide information on all seven carbon atoms in the molecule. The aldehyde carbon is expected at the most downfield position.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Assignment
~189	Aldehyde Carbon (CHO)
~163 (d, $^1\text{JCF} \approx 250$ Hz)	C3 (Carbon attached to F)
~150	C5 (Carbon attached to $\text{NO}_2$ )
~140	C1 (Carbon attached to CHO)
~128	C6
~122 (d)	C4
~115 (d)	C2

## Experimental Protocol: NMR Spectroscopy

A solution of **3-Fluoro-5-nitrobenzaldehyde** is prepared by dissolving approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, such as chloroform- $d$  ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $d_6$  ( $\text{DMSO}-d_6$ ). A small amount of tetramethylsilane (TMS) is added to serve as an internal reference (0 ppm). The solution is then transferred to a standard 5 mm NMR

tube. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired at room temperature on a spectrometer operating at a suitable frequency (e.g., 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **3-Fluoro-5-nitrobenzaldehyde** is expected to show characteristic absorption bands for the aldehyde, nitro, and fluoro-aromatic moieties.

### Expected Characteristic IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ ) (Expected)	Intensity	Functional Group Assignment
3100-3000	Medium	Aromatic C-H Stretch
2850-2750	Medium	Aldehyde C-H Stretch
~1710	Strong	Aldehyde C=O Stretch
~1600, ~1470	Medium-Strong	Aromatic C=C Stretch
~1530	Strong	Asymmetric $\text{NO}_2$ Stretch
~1350	Strong	Symmetric $\text{NO}_2$ Stretch
~1250	Strong	C-F Stretch
900-675	Medium-Strong	Aromatic C-H Bending

### Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

Approximately 1-2 mg of solid **3-Fluoro-5-nitrobenzaldehyde** is finely ground in an agate mortar. To this, about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added, and the two are intimately mixed by further grinding. The mixture is then transferred to a die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet. The KBr pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The molecular formula for **3-Fluoro-5-nitrobenzaldehyde** is  $C_7H_4FNO_3$ , with a molecular weight of approximately 169.11 g/mol .[\[1\]](#)[\[2\]](#)

### Expected Mass Spectral Data (Electron Ionization - EI)

m/z (mass-to-charge ratio) (Expected)	Assignment
169	$[M]^+$ (Molecular ion)
168	$[M-H]^+$ (Loss of a hydrogen radical)
140	$[M-CHO]^+$ (Loss of a formyl radical)
123	$[M-NO_2]^+$ (Loss of a nitro group)
95	$[C_6H_4F]^+$
75	$[C_5H_2F]^+$

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

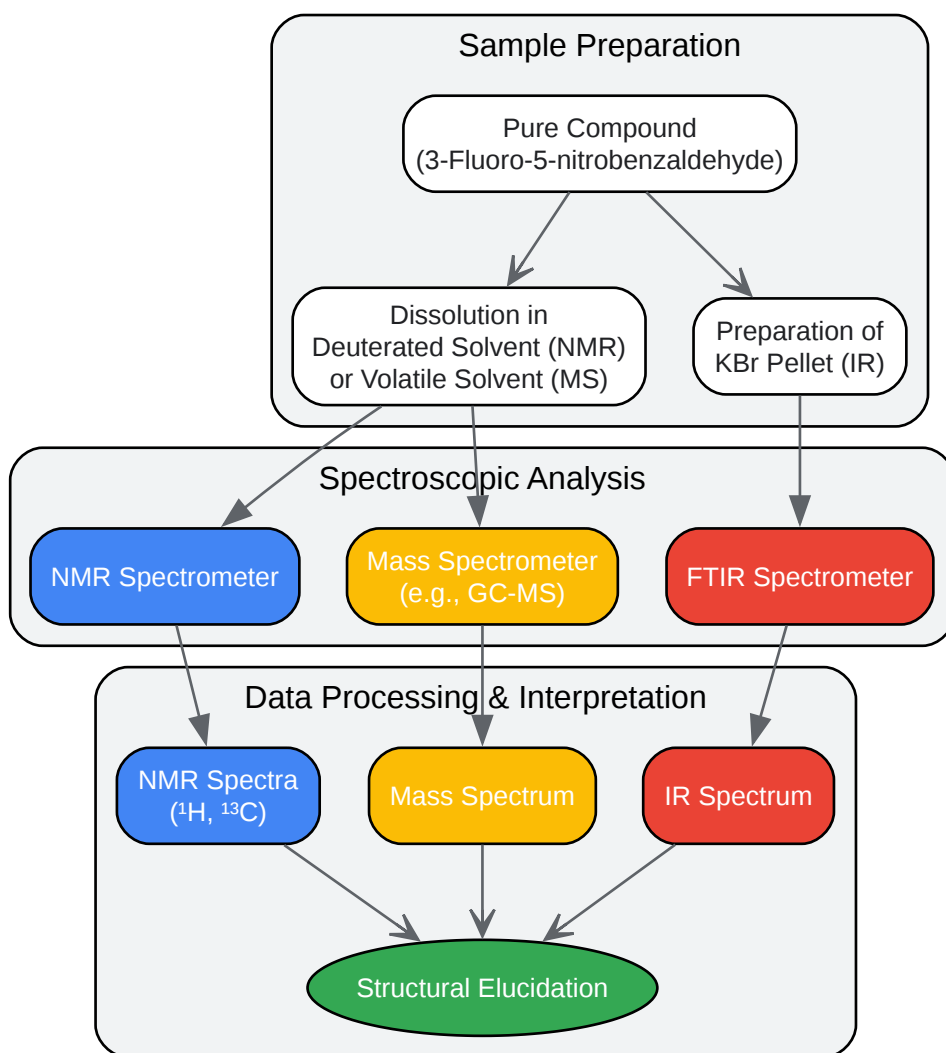
This protocol outlines a general method for the analysis of **3-Fluoro-5-nitrobenzaldehyde** using GC-MS.[\[3\]](#)

- Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate. Vortex the solution to ensure complete dissolution. If necessary, dilute the sample to an appropriate concentration (e.g., 1-10  $\mu\text{g/mL}$ ).[\[3\]](#)
- Gas Chromatography (GC) Conditions:
  - Injector: Split/splitless, operated in split mode.
  - Injector Temperature: 250  $^{\circ}\text{C}$ .[\[3\]](#)

- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness, 5% phenyl methylpolysiloxane).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
- Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold at 250 °C for 5 minutes.[3]
- Mass Spectrometry (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
  - Source Temperature: 230 °C.[3]
  - Scan Range: m/z 40-400.[3]

## Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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## References

- 1. chemscene.com [chemscene.com]

- 2. 3-Fluoro-5-nitrobenzaldehyde | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
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